
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate typically involves the esterification of 2H-chromene-3-carboxylic acid with (E)-Pent-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Chromene-3-carboxylic acid derivatives.
Reduction: Chromene-3-carbinol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: Another chromene derivative known for its anticoagulant properties.
Flavone: A chromene derivative with antioxidant and anti-inflammatory activities.
Chromone: A structurally similar compound with various pharmacological properties.
Uniqueness
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
[(E)-pent-2-enyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-2-3-6-9-17-15(16)13-10-12-7-4-5-8-14(12)18-11-13/h3-8,10H,2,9,11H2,1H3/b6-3+ |
Clé InChI |
OJEFIAYUUPCZMS-ZZXKWVIFSA-N |
SMILES isomérique |
CC/C=C/COC(=O)C1=CC2=CC=CC=C2OC1 |
SMILES canonique |
CCC=CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


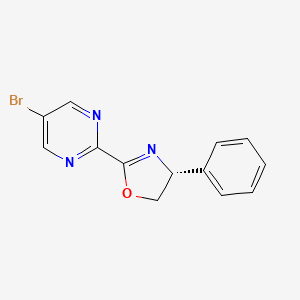

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
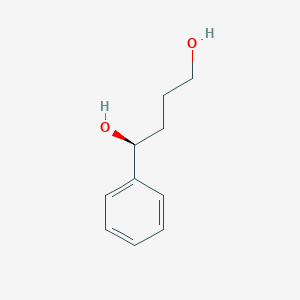
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
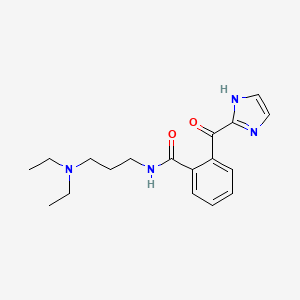
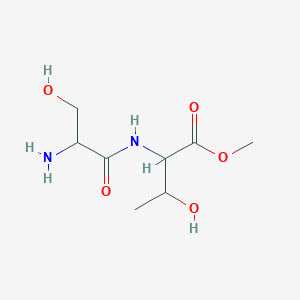
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
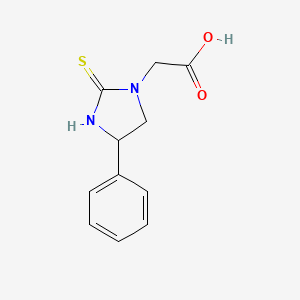
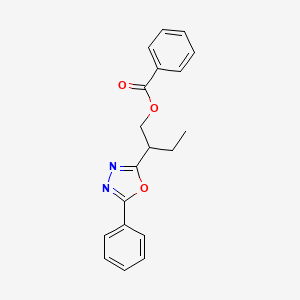
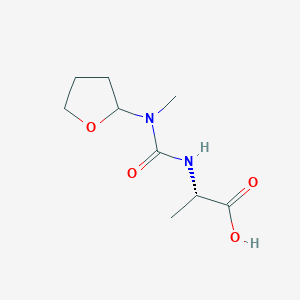

![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

